molecular formula C18H16O4 B2729786 benzyl 2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetate CAS No. 1203082-57-8

benzyl 2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetate

Cat. No.: B2729786
CAS No.: 1203082-57-8
M. Wt: 296.322
InChI Key: KRODXFXCWIBMNI-UHFFFAOYSA-N
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Description

Benzyl 2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetate is an organic compound that features a benzyl group attached to a 2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetate typically involves the reaction of benzyl alcohol with 2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetic acid. This esterification reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Benzyl 2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl 2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the context of its use, such as in medicinal chemistry or enzymology studies.

Comparison with Similar Compounds

Similar Compounds

    Benzyl acetate: Similar in structure but lacks the indene moiety.

    Indene derivatives: Share the indene core but differ in functional groups attached.

    Benzyl alcohol: Contains the benzyl group but lacks the ester functionality.

Uniqueness

Benzyl 2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetate is unique due to its combination of benzyl and indene structures, which imparts distinct chemical and biological properties

Properties

IUPAC Name

benzyl 2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c19-17-9-7-14-6-8-15(10-16(14)17)21-12-18(20)22-11-13-4-2-1-3-5-13/h1-6,8,10H,7,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRODXFXCWIBMNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)OCC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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